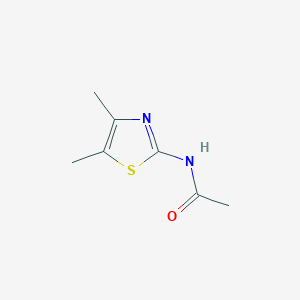![molecular formula C17H16ClN3O2S B2487692 2-(1-((3-chlorophenyl)sulfonyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole CAS No. 1396851-89-0](/img/structure/B2487692.png)
2-(1-((3-chlorophenyl)sulfonyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-((3-chlorophenyl)sulfonyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole is a complex organic compound that features a unique combination of functional groups, including a benzimidazole core, an azetidine ring, and a chlorophenyl sulfonyl group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-((3-chlorophenyl)sulfonyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole typically involves multiple steps, starting with the preparation of the benzimidazole core. One common method involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions to form the benzimidazole ring.
The azetidine ring can be introduced through a cycloaddition reaction involving a suitable aziridine precursor. For instance, the reaction of an aziridine with a sulfonyl chloride can yield the desired azetidine ring with the sulfonyl group attached .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors for cycloaddition reactions and advanced purification techniques such as column chromatography and recrystallization to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-((3-chlorophenyl)sulfonyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a thiol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride and sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as sodium methoxide or primary amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols. Substitution reactions can lead to a variety of derivatives depending on the nucleophile employed.
Wissenschaftliche Forschungsanwendungen
2-(1-((3-chlorophenyl)sulfonyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions to explore new synthetic pathways.
Biology: The compound’s potential biological activities make it a candidate for studies in drug discovery and development, particularly for its antimicrobial and anticancer properties.
Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(1-((3-chlorophenyl)sulfonyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The benzimidazole core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The azetidine ring and sulfonyl group may enhance the compound’s binding affinity and selectivity for these targets, leading to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1-((3-chlorophenyl)sulfonyl)azetidin-3-yl)-1H-benzo[d]imidazole: Lacks the methyl group on the benzimidazole ring.
2-(1-((3-chlorophenyl)sulfonyl)azetidin-3-yl)-5-chloro-1H-benzo[d]imidazole: Contains a chlorine atom instead of a methyl group on the benzimidazole ring.
2-(1-((3-chlorophenyl)sulfonyl)azetidin-3-yl)-5-nitro-1H-benzo[d]imidazole: Features a nitro group on the benzimidazole ring.
Uniqueness
The presence of the methyl group on the benzimidazole ring in 2-(1-((3-chlorophenyl)sulfonyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole may influence its chemical reactivity and biological activity, potentially making it more effective or selective in certain applications compared to its analogs.
Eigenschaften
IUPAC Name |
2-[1-(3-chlorophenyl)sulfonylazetidin-3-yl]-6-methyl-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O2S/c1-11-5-6-15-16(7-11)20-17(19-15)12-9-21(10-12)24(22,23)14-4-2-3-13(18)8-14/h2-8,12H,9-10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQJBCYODMBIIEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3CN(C3)S(=O)(=O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-pentylcyclohexane-1-carboxamide](/img/structure/B2487610.png)
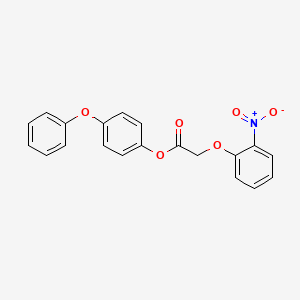
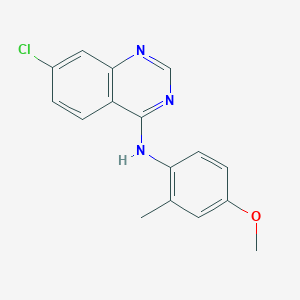

![1,6,7-trimethyl-8-(3-methylphenyl)-3-(2-oxopropyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2487616.png)
![2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2487619.png)
![ethyl 2-(2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2487620.png)
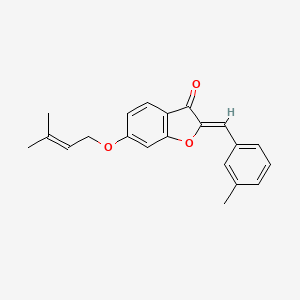
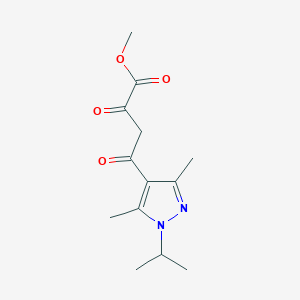
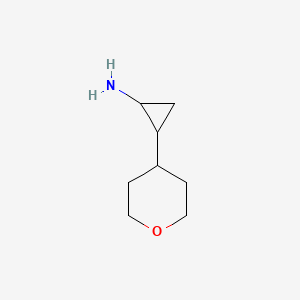
![N-{3-[(aminocarbamothioyl)amino]phenyl}acetamide](/img/structure/B2487627.png)
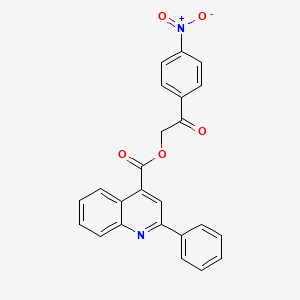
![2-Hydroxy-5-{[(2,2,2-trifluoroethoxy)carbonyl]amino}benzoic acid](/img/structure/B2487629.png)
